molecular formula C20H19N5O2S B2801601 2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE CAS No. 1217063-13-2

2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE

货号: B2801601
CAS 编号: 1217063-13-2
分子量: 393.47
InChI 键: OBJIHYKAPADNIG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide (CAS 1217063-13-2) is a specialized organic compound with the molecular formula C20H19N5O2S and a molecular weight of 393.47 g/mol . This molecule features a unique structure consisting of a nitrogen-rich 1,2,4-triazolo[4,3-a]quinoxaline core, which is a privileged scaffold in medicinal chemistry, linked to a 3-methoxyphenylacetamide substituent via a thio-ether bridge . The presence of multiple functional groups, including the ethyl group on the triazole nucleus and the methoxyphenyl group, offers opportunities for further molecular modification, making it a compound of interest for targeted research . The 1,2,4-triazolo[4,3-a]quinoxaline scaffold is associated with a wide spectrum of reported pharmacological activities, including anticancer, antibacterial, and antiviral properties, highlighting its potential for investigating novel mechanisms of action . This product is intended for research applications only and is not for diagnostic or therapeutic use.

属性

IUPAC Name

2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c1-3-17-23-24-19-20(22-15-9-4-5-10-16(15)25(17)19)28-12-18(26)21-13-7-6-8-14(11-13)27-2/h4-11H,3,12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJIHYKAPADNIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE typically involves multiple steps

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

科学研究应用

Chemical Structure and Synthesis

The compound belongs to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives, characterized by a fused triazole and quinoxaline structure. This scaffold is known for its diverse biological activities due to the presence of multiple nitrogen atoms that can influence molecular interactions within biological systems.

Synthesis Pathways

Recent studies have focused on developing efficient synthetic routes for producing this compound. A common approach involves the reaction of 2,3-dichloroquinoxaline with hydrazine hydrate to yield various triazoloquinoxaline derivatives. The introduction of the sulfanyl group and the methoxyphenyl acetamide moiety enhances the compound's pharmacological profile by potentially improving solubility and bioavailability .

Anticancer Properties

Compounds derived from the [1,2,4]triazolo[4,3-a]quinoxaline scaffold have been reported to exhibit significant anticancer activity. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzyme pathways involved in cell proliferation .

For instance, studies have shown that certain derivatives can inhibit tumor growth in vitro and in vivo models. The mechanism often involves modulation of signaling pathways related to cell cycle regulation and apoptosis .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. It has been evaluated against various bacterial strains and fungi, showing efficacy comparable to established antibiotics. The presence of the triazole ring enhances its interaction with microbial enzymes, leading to effective inhibition of growth .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research has indicated that derivatives can reduce inflammatory markers in cellular models, suggesting a mechanism that may involve the inhibition of pro-inflammatory cytokines . This property opens avenues for developing treatments for chronic inflammatory diseases.

Case Study 1: Anticancer Activity Evaluation

In a recent study published in Molecules, researchers synthesized a series of [1,2,4]triazolo[4,3-a]quinoxaline derivatives and evaluated their anticancer properties against human cancer cell lines. The results indicated that compounds with specific substitutions exhibited IC50 values in the low micromolar range, highlighting their potential as lead compounds for further development .

Case Study 2: Antimicrobial Screening

A separate investigation assessed the antimicrobial efficacy of synthesized derivatives against both Gram-positive and Gram-negative bacteria. The study found that certain compounds exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like penicillin and tetracycline .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis; inhibits tumor growth
AntimicrobialEffective against bacteria and fungi
Anti-inflammatoryReduces inflammatory markers

作用机制

The exact mechanism of action of 2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE is not fully understood. it is believed to exert its effects through multiple pathways:

相似化合物的比较

Structural Analogs with Triazoloquinoxaline Cores
Compound Name Core Structure Key Substituents Biological Activity/Properties Reference
2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide Bis-triazoloquinoxaline 4-Fluorophenyl, bis-triazolo core TopoII inhibition, cytotoxicity (Caco-2 cells), G2/M phase arrest [7]
N-[2-(4-Methoxyphenyl)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzamide [1,2,4]Triazoloquinoxaline Benzamide, 4-methoxyphenyl Not explicitly reported (screened for adenosine-A3 receptor binding) [4]
Target Compound [1,2,4]Triazoloquinoxaline 3-Methoxyphenyl, ethyl group at N1 Presumed intercalation/kinase inhibition (inferred from analogs)

Key Observations :

  • The bis-triazoloquinoxaline derivative exhibits enhanced TopoII inhibition and cytotoxicity compared to monosubstituted analogs, likely due to increased DNA binding affinity from the extended planar structure.
  • The 3-methoxyphenyl group in the target compound may improve solubility over fluorophenyl or chlorophenyl analogs but reduce electrophilic interactions critical for enzyme inhibition.
Analogs with Different Heterocyclic Cores
Compound Name Core Structure Key Substituents Biological Activity/Properties Reference
2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide [1,2,4]Triazoloquinoline 3-Trifluoromethylphenyl, methyl at C5 Not reported; inferred stability from CF3 group [8]
Triazole-substituted quinazolinones (e.g., Thummala derivatives) Quinazolinone Triazole-ether linkages Broad pharmacological potential (antimicrobial, anticancer) [3, 5]

Key Observations :

Substituent Effects on Activity
  • Electron-Withdrawing Groups (EWGs): Fluorine or nitro groups (e.g., 4-fluorophenyl , 6-nitroquinoxaline ) enhance electrophilic interactions with enzyme active sites but may reduce solubility.
  • Electron-Donating Groups (EDGs) : Methoxy groups (e.g., 3-methoxyphenyl in the target compound) improve solubility and bioavailability but may weaken target binding .
  • Halogenated Aromatics : Dichlorophenyl and trifluoromethylphenyl substituents increase metabolic stability and lipophilicity, favoring blood-brain barrier penetration.

生物活性

The compound 2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a derivative of quinoxaline and triazole that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and mechanisms of action based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 1-ethyl-[1,2,4]triazolo[4,3-a]quinoxaline with a sulfanyl group and an acetamide moiety. The structural formula can be represented as follows:

C15H16N4OS\text{C}_{15}\text{H}_{16}\text{N}_4\text{OS}

This structure comprises a quinoxaline core fused with a triazole ring and functional groups that enhance its biological activity.

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. In studies evaluating various substituted triazolo[4,3-a]quinoxalines, compounds similar to the target compound demonstrated effective inhibition against bacterial strains. For instance, certain derivatives showed minimum inhibitory concentrations (MICs) in the range of 0.5 to 16 µg/mL against Gram-positive and Gram-negative bacteria .

Antitumor Activity

The compound's antitumor potential has been assessed in various cancer cell lines. Notably, derivatives containing the triazole moiety have shown promising results:

CompoundCell LineIC50 (µg/mL)
Compound AHCT-1161.9
Compound BMCF-72.3
DoxorubicinHCT-1163.23

These results suggest that the synthesized compounds may be more potent than traditional chemotherapeutic agents like doxorubicin, indicating their potential as effective anticancer drugs .

The biological activity of these compounds is attributed to their ability to interact with cellular targets such as DNA and metabolic enzymes. The triazole ring enhances binding affinity to DNA by intercalating between base pairs, which can inhibit DNA replication and transcription processes. Additionally, the sulfanyl group may contribute to reactive oxygen species (ROS) generation, leading to cellular apoptosis in cancer cells .

Antiviral Properties

Emerging studies have highlighted the antiviral potential of similar quinoxaline derivatives against various viral infections. For instance, certain synthesized triazoles have exhibited significant antiviral activity against the Tobacco Mosaic Virus (TMV), with effective concentrations (EC50) comparable to established antiviral agents .

Study 1: Antimicrobial Efficacy

A study conducted on a series of triazolo[4,3-a]quinoxaline derivatives reported that modifications in the side chains significantly affected antimicrobial efficacy. The most active compounds were identified through systematic screening against multiple bacterial strains.

Study 2: Cancer Cell Line Testing

In vitro testing on different cancer cell lines revealed that compounds with specific substitutions on the quinoxaline core exhibited enhanced cytotoxicity. For example, modifications at the nitrogen position of the triazole ring increased selectivity towards cancer cells while reducing toxicity towards normal cells.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing 2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclization of hydrazine derivatives to form the triazoloquinoxaline core, followed by sulfanyl group introduction via nucleophilic substitution. Acetamide coupling is achieved using carbodiimide-based reagents (e.g., EDC/HOBt). Purity optimization requires rigorous purification via column chromatography and analytical validation using HPLC (≥95% purity threshold) . Solvent selection (e.g., DMF for polar intermediates) and temperature control (60–80°C for cyclization) are critical to minimize side products .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) confirms the integration of the ethyl, triazoloquinoxaline, and methoxyphenyl groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared Spectroscopy (FTIR) identifies key functional groups (e.g., C=O at ~1650 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities in the triazoloquinoxaline core .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer : Use cell-based assays such as MTT for cytotoxicity screening (IC₅₀ determination) and enzyme-linked immunosorbent assays (ELISA) for target-specific inhibition (e.g., kinase or protease activity). For antimicrobial studies, broth microdilution assays (MIC/MBC) are standardized for bacterial/fungal strains .

Advanced Research Questions

Q. How does the ethyl group on the triazoloquinoxaline moiety influence the compound’s pharmacokinetic properties and target binding?

  • Methodological Answer : Molecular docking simulations (using AutoDock Vina) reveal that the ethyl group enhances hydrophobic interactions with binding pockets in enzymes like PARP-1 or EGFR. Comparative studies with methyl or propyl analogs show that ethyl substitution optimizes logP values (~2.8–3.2), balancing solubility and membrane permeability . In vivo pharmacokinetic assays (rodent models) further validate improved bioavailability (AUC increased by ~40% vs. non-alkylated analogs) .

Q. How can computational methods predict and resolve contradictions in reaction yields during scale-up synthesis?

  • Methodological Answer : Quantum mechanical calculations (DFT at B3LYP/6-31G* level) model transition states to identify rate-limiting steps (e.g., sulfanyl group coupling). Process simulation tools (Aspen Plus) optimize solvent ratios and residence times. For yield discrepancies >15%, reaction calorimetry and PAT (Process Analytical Technology) monitor exothermicity and intermediate stability .

Q. What strategies address discrepancies between in vitro and in vivo biological activity data?

  • Methodological Answer : Pharmacokinetic-pharmacodynamic (PK/PD) modeling correlates in vitro IC₅₀ with plasma concentrations. If in vivo efficacy is lower than predicted, consider metabolite profiling (LC-MS/MS) to identify inactive derivatives. Adjust dosing regimens (e.g., QD vs. BID) or employ nanoformulations (liposomes) to enhance tissue penetration .

Data Analysis and Comparative Studies

Q. How do structural modifications (e.g., methoxy vs. ethoxy phenyl groups) alter the compound’s bioactivity profile?

  • Methodological Answer : Synthesize analogs with varied aryl substituents and compare SAR (Structure-Activity Relationship) using radioligand binding assays. For example, replacing 3-methoxyphenyl with 4-ethoxyphenyl increases selectivity for adenosine A₂A receptors (Kᵢ reduced from 120 nM to 45 nM) but decreases aqueous solubility by ~30% .

Q. What analytical approaches validate the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct forced degradation studies (pH 1–10 buffers, 37°C) monitored by UPLC-PDA. Identify degradation products via MS/MS fragmentation. Accelerated stability testing (40°C/75% RH for 6 months) confirms shelf-life predictions. Use Arrhenius kinetics to extrapolate long-term stability .

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